molecular formula C16H12FN5O2S B2724301 4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2310143-17-8

4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2724301
CAS No.: 2310143-17-8
M. Wt: 357.36
InChI Key: NFNALUSHSSJCMT-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that features a benzothiazole ring, a fluoropyrimidine moiety, and a piperazinone core. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable carbonyl compound.

    Introduction of the Fluoropyrimidine Moiety: This could involve nucleophilic substitution reactions using a fluorinated pyrimidine derivative.

    Formation of the Piperazinone Core: Cyclization reactions involving appropriate amine and carbonyl precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Investigated for their ability to interact with biological targets.

    Enzyme Inhibitors: Potential inhibitors of specific enzymes.

Medicine

    Drug Development: Explored for therapeutic potential in treating diseases.

    Diagnostic Agents: Used in imaging or diagnostic assays.

Industry

    Material Science:

    Agriculture: Investigated for use as agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzothiazole-2-carbonyl)-1-(4-fluorophenyl)piperazin-2-one: Similar structure with a different fluorinated moiety.

    4-(1,3-Benzothiazole-2-carbonyl)-1-(5-chloropyrimidin-2-yl)piperazin-2-one: Chlorine substituent instead of fluorine.

Uniqueness

    Fluoropyrimidine Moiety: The presence of the fluoropyrimidine moiety might confer unique biological properties, such as increased metabolic stability or enhanced binding affinity to biological targets.

    Piperazinone Core: The piperazinone core could influence the compound’s pharmacokinetic properties, such as solubility and bioavailability.

Properties

IUPAC Name

4-(1,3-benzothiazole-2-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O2S/c17-10-7-18-16(19-8-10)22-6-5-21(9-13(22)23)15(24)14-20-11-3-1-2-4-12(11)25-14/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNALUSHSSJCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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